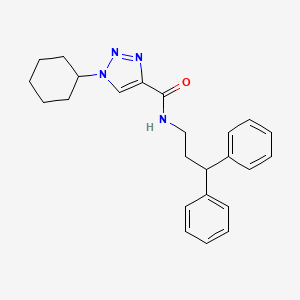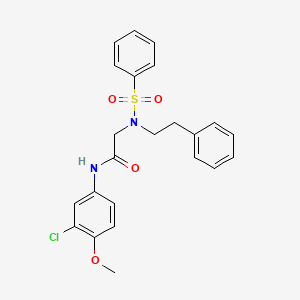![molecular formula C17H21NO2 B6134289 2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)
2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as DMAD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, material science, and chemical synthesis. DMAD is a versatile molecule that can be easily synthesized and modified to suit different purposes.
Wissenschaftliche Forschungsanwendungen
2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been used as a building block for the synthesis of novel drug molecules, such as anticancer agents and antiviral drugs. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other functional materials. This compound-based MOFs have shown promising applications in gas storage, catalysis, and drug delivery. In chemical synthesis, this compound has been used as a versatile reagent for the synthesis of various organic compounds, such as pyrazoles, pyridines, and quinolines.
Wirkmechanismus
The mechanism of action of 2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is not well understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. This compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the expression of anti-inflammatory cytokines, such as IL-10.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to stimulate cell proliferation and differentiation, while at high concentrations, it can induce cell death and apoptosis. This compound has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. In animal studies, this compound has been shown to have antitumor and anti-inflammatory effects, but its toxicity and pharmacokinetics need to be further investigated.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. This compound can be easily modified to suit different experimental needs, and its reactivity can be controlled by adjusting the reaction conditions. However, this compound also has some limitations, such as its potential toxicity and instability in aqueous solutions. This compound should be handled with care, and its safety profile should be evaluated before use in biological assays.
Zukünftige Richtungen
There are several future directions for 2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione research, including the development of new synthetic methods for this compound derivatives, the investigation of its mechanism of action, the evaluation of its pharmacokinetics and toxicity, and the exploration of its potential applications in medicine, material science, and chemical synthesis. This compound-based MOFs and other functional materials have shown promising applications in various fields, and further studies are needed to optimize their properties and performance. This compound also has potential as a building block for the synthesis of novel drug molecules, and its antitumor, anti-inflammatory, and antimicrobial activities warrant further investigation.
Synthesemethoden
2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a simple two-step reaction, starting from 2,4-dimethylphenylamine and 5,5-dimethyl-1,3-cyclohexanedione. The first step involves the condensation of the amine with the cyclohexanedione to form an imine intermediate, which is then reduced to this compound using a reducing agent such as sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
2-[(2,4-dimethylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-11-5-6-14(12(2)7-11)18-10-13-15(19)8-17(3,4)9-16(13)20/h5-7,10,19H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNVIZFSXTXQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144395 |
Source


|
| Record name | 2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154640-86-5 |
Source


|
| Record name | 2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134216.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134233.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B6134236.png)

![2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6134248.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)
![(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6134267.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134269.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6134272.png)
![N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B6134296.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)
